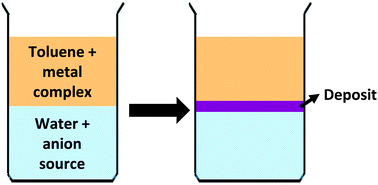Thin films of metals, metal chalcogenides and oxides deposited at the water–oil interface using molecular precursors
Chemical Communications Pub Date: 2012-10-24 DOI: 10.1039/C2CC37146D
Abstract
The interface between two immiscible liquids is emerging as a powerful medium for the growth and deposition of nanostructured thin films of metals and compound semiconductors. Materials obtained through this exceedingly simple route seem to often adopt fascinating forms and morphologies. In this article, we outline features unique to the interface that shape the striking deposits and highlight the nature and properties of nanostructured films obtained using this technique.


Recommended Literature
- [1] A facile route for constructing Cu–N–C peroxidase mimics†
- [2] A multi-purpose microfluidic perfusion system with combinatorial choice of inputs, mixtures, gradient patterns, and flow rates†
- [3] Introductory lecture: origins and applications of efficient visible photoluminescence from silicon-based nanostructures
- [4] Magnetic chitosan/TiO2 composite for vanadium(v) adsorption simultaneously being transformed to an enhanced natural photocatalyst for the degradation of rhodamine B†
- [5] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [6] A binuclear nickel complex with a short nickel–nickel bond
- [7] Structural and chemical properties of half-sandwich rhodium complexes supported by the bis(2-pyridyl)methane ligand†
- [8] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [9] Controllable TiO2 coating on the nickel-rich layered cathode through TiCl4 hydrolysis via fluidized bed chemical vapor deposition
- [10] Inside front cover










